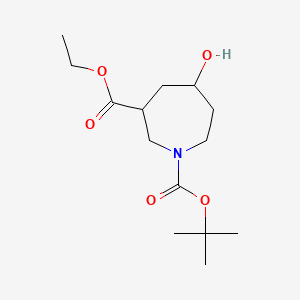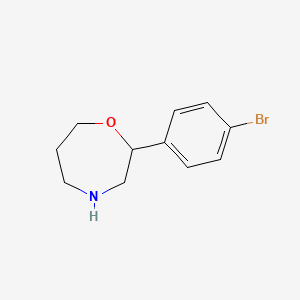
Ethyl 4-bromoisothiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromoisothiazole-5-carboxylate: is an organic compound with the molecular formula C6H6BrNO2S It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromoisothiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-bromoisothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromoisothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The isothiazole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted isothiazoles.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, leading to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: Ethyl 4-bromoisothiazole-5-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isothiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is used in the synthesis of bioactive molecules that can inhibit the growth of various pathogens .
Medicine: this compound is explored for its potential therapeutic applications. Derivatives of this compound have shown promise as anti-inflammatory, antiviral, and anticancer agents .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of ethyl 4-bromoisothiazole-5-carboxylate and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the pathogen. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators and pathways .
Comparison with Similar Compounds
- Ethyl 5-bromothiazole-4-carboxylate
- Ethyl 2-bromothiazole-5-carboxylate
- Ethyl 4-bromophenylthiazole-5-carboxylate
Comparison: Ethyl 4-bromoisothiazole-5-carboxylate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to thiazole derivatives. The isothiazole ring offers different reactivity and stability, making it suitable for specific applications where thiazole derivatives may not be as effective .
Properties
Molecular Formula |
C6H6BrNO2S |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
ethyl 4-bromo-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-4(7)3-8-11-5/h3H,2H2,1H3 |
InChI Key |
YNWFDIADSCSHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


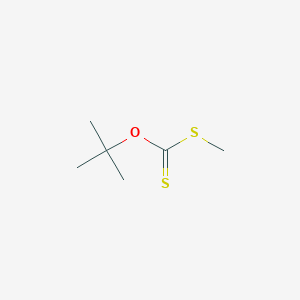
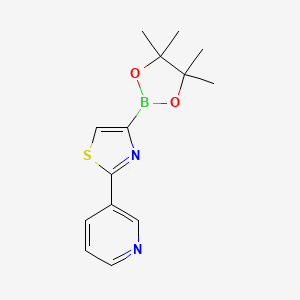
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
![Methyl 2-[3-(2,2-diethoxyethoxy)isoxazol-5-yl]-3-methyl-butanoate](/img/structure/B13904015.png)

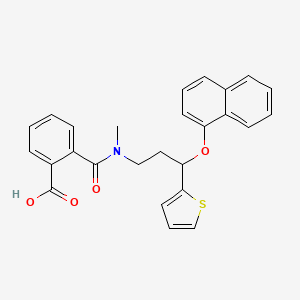
![(3S)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13904022.png)
![2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetic acid](/img/structure/B13904024.png)
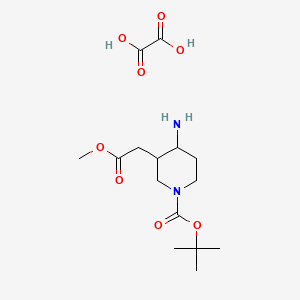
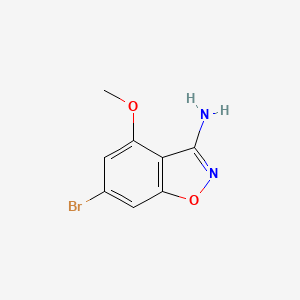
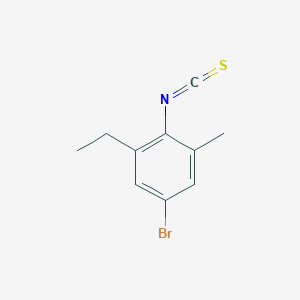
![tert-butyl N-[(2S)-1-amino-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-1-oxobutan-2-yl]carbamate](/img/structure/B13904046.png)
